molecular formula C9H18N2O B13814840 1,4-Diethylpiperazine-2-carbaldehyde CAS No. 54969-28-7

1,4-Diethylpiperazine-2-carbaldehyde

Cat. No.: B13814840
CAS No.: 54969-28-7
M. Wt: 170.25 g/mol
InChI Key: CXEFEFLODGMEBZ-UHFFFAOYSA-N
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Description

1,4-Diethylpiperazine-2-carbaldehyde is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms and an aldehyde group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethylpiperazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,4-diethylpiperazine with a suitable aldehyde precursor under controlled conditions. For example, the reaction of 1,4-diethylpiperazine with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethylpiperazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: 1,4-Diethylpiperazine-2-carboxylic acid.

    Reduction: 1,4-Diethylpiperazine-2-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Diethylpiperazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1,4-Diethylpiperazine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the piperazine ring can interact with biological membranes and other macromolecules, influencing their function and stability.

Comparison with Similar Compounds

1,4-Diethylpiperazine-2-carbaldehyde can be compared with other similar compounds, such as:

    1,4-Dimethylpiperazine-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    1,4-Diethylpiperazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Piperazinecarboxaldehyde: Lacks the ethyl groups, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

54969-28-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,4-diethylpiperazine-2-carbaldehyde

InChI

InChI=1S/C9H18N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h8-9H,3-7H2,1-2H3

InChI Key

CXEFEFLODGMEBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(C1)C=O)CC

Origin of Product

United States

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